molecular formula C21H25F2N3O3 B8325926 3-Quinolinecarboxylic acid, 7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo- CAS No. 99735-15-6

3-Quinolinecarboxylic acid, 7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo-

Cat. No. B8325926
Key on ui cas rn: 99735-15-6
M. Wt: 405.4 g/mol
InChI Key: IPQMSQPETCRJAK-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

To 0.75 g (2.57 mmol) of 6,7,8-trifluoro-1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo-3-quinolinecarboxylic acid in 15.0 ml of acetonitrile was added 0.38 g (2.57 mmol) of 1,8-diazobicyclo[5.4.0]undec-7-ene and 0.32 g (2.57 mmol) of 3-[(ethylamino)methyl]pyrrolidine. The mixture was refluxed for two hours and was cooled and filtered. The solids were washed with ether to afford 0.76 g of 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro 1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo-3-quinolinecarboxylic acid, mp 261°-263° C.
Name
6,7,8-trifluoro-1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1F)[N:8]([C:14]1([CH3:17])[CH2:16][CH2:15]1)[CH:7]=[C:6]([C:18]([OH:20])=[O:19])[C:5]2=[O:21].[CH2:22]([NH:24][CH2:25][CH:26]1[CH2:30][CH2:29][NH:28][CH2:27]1)[CH3:23]>C(#N)C>[CH2:22]([NH:24][CH2:25][CH:26]1[CH2:30][CH2:29][N:28]([C:11]2[C:10]([F:13])=[C:9]3[C:4]([C:5](=[O:21])[C:6]([C:18]([OH:20])=[O:19])=[CH:7][N:8]3[C:14]3([CH3:17])[CH2:16][CH2:15]3)=[CH:3][C:2]=2[F:1])[CH2:27]1)[CH3:23]

Inputs

Step One
Name
6,7,8-trifluoro-1,4-dihydro-1-(1-methylcyclopropyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
0.75 g
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)C1(CC1)C)C(=O)O)=O
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0.38 g
Type
reactant
Smiles
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)NCC1CNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1(CC1)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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